APDye 594 TFP Ester

Description

APDye™ 594 TFP Ester is a red-emitting fluorescent dye conjugate designed for labeling biomolecules via amine-reactive chemistry. The dye is structurally identical to Alexa Fluor® 594 and features a tetrafluorophenyl (TFP) ester group that reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds. Key characteristics include:

- Spectral Properties: Absorption/emission maxima at 590/617 nm, compatible with 561 nm and 594 nm laser lines .

- pH Stability: Water-soluble and pH-insensitive across pH 4–10, making it suitable for diverse biological environments .

- Applications: Widely used in flow cytometry, immunofluorescence imaging, and bioorthogonal labeling due to its brightness and photostability .

The TFP ester group offers superior hydrolysis resistance compared to traditional NHS esters, enabling longer reaction times and higher labeling efficiency in aqueous media .

Properties

Molecular Formula |

C41H34F4N2O11S2 |

|---|---|

Molecular Weight |

870.8 g/mol |

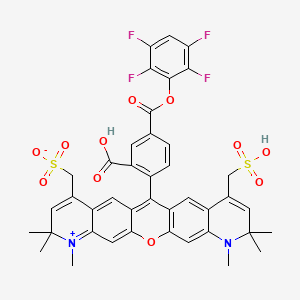

IUPAC Name |

[13-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate |

InChI |

InChI=1S/C41H34F4N2O11S2/c1-40(2)15-20(17-59(51,52)53)23-10-26-32(13-30(23)46(40)5)57-33-14-31-24(21(18-60(54,55)56)16-41(3,4)47(31)6)11-27(33)34(26)22-8-7-19(9-25(22)38(48)49)39(50)58-37-35(44)28(42)12-29(43)36(37)45/h7-16H,17-18H2,1-6H3,(H2-,48,49,51,52,53,54,55,56) |

InChI Key |

OHUDHXFIDXXBEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)OC7=C(C(=CC(=C7F)F)F)F)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C |

Origin of Product |

United States |

Preparation Methods

General Overview

The preparation of APDye 594 TFP Ester for biomolecule labeling involves two main phases:

- Stock Solution Preparation: Dissolving the dry dye powder in anhydrous organic solvent (typically dimethyl sulfoxide (DMSO)) to prepare a reactive stock solution.

- Conjugation Reaction: Reacting the TFP ester dye stock with the target biomolecule containing primary amines under controlled pH and buffer conditions to form stable amide bonds.

Preparation of Stock Solutions

Dye Stock Solution:

The lyophilized APDye 594 TFP Ester is dissolved in anhydrous DMSO to prepare a concentrated stock solution, typically at 10 mM concentration. This stock should be freshly prepared or stored in aliquots at -20°C, protected from moisture and light to prevent hydrolysis and degradation. Avoid repeated freeze-thaw cycles to maintain dye activity.Protein/Biomolecule Solution:

The target protein or antibody should be dissolved in a suitable buffer, commonly phosphate-buffered saline (PBS) at pH 7.2–7.4. Prior to conjugation, the pH of the protein solution is adjusted to approximately 8.5 ± 0.5 using 1 M sodium carbonate or phosphate buffer at pH 9.0 to optimize amine reactivity.

It is critical to remove any free amines or interfering substances such as Tris, glycine, bovine serum albumin (BSA), gelatin, sodium azide, or thimerosal, as these can compete with labeling or inhibit conjugation. Dialysis or spin-column purification is recommended for this purpose.

Conjugation Reaction Protocol

Reaction Conditions:

The conjugation is performed at pH 7–9, typically at room temperature (20–25°C), for 30 to 60 minutes with gentle mixing or rotation to ensure homogeneity.Molar Ratios:

The initial molar ratio of dye to protein is commonly set at 10:1 but may be optimized between 5:1 and 20:1 depending on the protein and desired degree of labeling (DOL). Over-labeling can reduce protein functionality, while under-labeling may reduce fluorescence intensity.-

- Mix the protein solution (e.g., 900 µL of protein at 2–10 mg/mL) with the appropriate volume of reaction buffer to adjust pH.

- Add the APDye 594 TFP Ester stock solution (e.g., 5 µL of 10 mM dye stock for a 10:1 ratio) to the protein solution.

- Incubate the mixture at room temperature with gentle agitation for 30–60 minutes.

Purification of the Dye-Protein Conjugate

- After conjugation, the reaction mixture is purified to remove unreacted dye and reaction byproducts.

- Size-exclusion chromatography using Sephadex G-25 columns is commonly employed:

- Load the reaction mixture onto the column equilibrated with PBS (pH 7.2–7.4).

- Elute with PBS, collecting fractions containing the conjugate, identified by absorbance at 280 nm (protein) and 590 nm (dye).

- For immediate use, dilute the purified conjugate in staining buffer; for long-term storage, concentrate or lyophilize the conjugate.

Characterization of the Conjugate

- Degree of Substitution (DOS):

The DOS (moles of dye per mole of protein) is critical for assessing labeling efficiency and fluorescence performance.

Comparative Advantages of TFP Ester over NHS Ester

| Feature | TFP Ester (APDye 594 TFP Ester) | NHS Ester (APDye 594 NHS Ester) |

|---|---|---|

| Hydrolysis Resistance | Higher resistance to spontaneous hydrolysis | More prone to hydrolysis, reducing efficiency |

| Stability in Basic pH | Stable for several hours at pH 7–9 | Less stable under similar conditions |

| Labeling Efficiency | More reproducible and efficient labeling | Lower efficiency due to hydrolysis |

| Storage and Handling | Requires moisture-free conditions, stable frozen | Similar but more sensitive to moisture |

| Application Flexibility | Suitable for high molar ratio labeling without quenching | Also suitable but less efficient at high ratios |

Summary Table: Preparation Protocol Parameters

| Step | Parameter / Condition | Notes |

|---|---|---|

| Dye Stock Preparation | 10 mM in anhydrous DMSO | Prepare fresh or store aliquots at -20°C |

| Protein Solution Preparation | 2–10 mg/mL in PBS, pH adjusted to 8.5 ± 0.5 | Remove free amines, preservatives |

| Reaction Buffer | 1 M sodium carbonate or phosphate buffer, pH ~9 | Used to adjust protein solution pH |

| Dye-to-Protein Molar Ratio | 10:1 (optimize between 5:1 and 20:1) | Balance labeling efficiency and activity |

| Reaction Time & Temperature | 30–60 minutes at room temperature (20–25°C) | Gentle mixing required |

| Purification Method | Sephadex G-25 size-exclusion chromatography | Remove free dye and byproducts |

| Storage of Conjugate | Diluted in staining buffer or lyophilized | Store protected from light, at 4°C or frozen |

Chemical Reactions Analysis

Types of Reactions: APDye 594 TFP Ester primarily undergoes substitution reactions where the TFP ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at pH 7-9 .

Common Reagents and Conditions:

Reagents: TFP ester, primary amines (e.g., lysine residues in proteins)

Conditions: pH 7-9, aqueous or organic solvents such as water, DMSO, or DMF

Major Products: The major product formed from the reaction of APDye 594 TFP Ester with primary amines is a stable amide bond, resulting in the covalent attachment of the dye to the biomolecule .

Scientific Research Applications

Key Applications

-

Protein and Antibody Labeling

- APDye 594 TFP Ester is extensively used for labeling proteins and antibodies through their primary amines (e.g., lysine residues). The dye's ability to form stable conjugates allows for effective tracking of biomolecules in various assays.

- The labeling process is most efficient at a pH range of 7-9, which enhances the formation of covalent bonds without significant self-quenching, leading to brighter conjugates and improved detection sensitivity .

-

Fluorescence Microscopy

- The dye's bright red fluorescence makes it ideal for high-resolution imaging applications. It is compatible with laser lines at 561 nm and 594 nm, enabling its use in advanced imaging techniques such as confocal microscopy and fluorescence resonance energy transfer (FRET) studies .

- Case studies have demonstrated the successful application of APDye 594 TFP Ester in visualizing cellular structures and subcellular compartments in HeLa cells, showcasing its effectiveness in differentiating labeling patterns within biological samples .

- Flow Cytometry

-

Biochemical Assays

- The dye is utilized in various biochemical assays such as enzyme-linked immunosorbent assays (ELISA) and Western blotting. Its stable signal generation facilitates accurate quantification of target proteins in complex biological samples .

- Additionally, the dye's compatibility with amine-modified oligonucleotides allows for its use in nucleic acid labeling applications, further broadening its utility in molecular biology research .

Comparison with Other Fluorescent Dyes

| Feature | APDye 594 TFP Ester | Other Dyes (e.g., Alexa Fluor 594) |

|---|---|---|

| Absorption Maximum | 590 nm | Similar |

| Emission Maximum | 617 nm | Similar |

| pH Stability | pH 4 to pH 10 | Varies |

| Reactivity | Amine-reactive | Amine-reactive |

| Self-Quenching | Low | Varies |

| Photostability | High | High |

Mechanism of Action

APDye 594 TFP Ester exerts its effects by forming a stable covalent bond with primary amines in biomolecules. The TFP ester reacts with the primary amines to form an amide bond, resulting in the covalent attachment of the dye to the biomolecule. This covalent attachment allows for the stable and long-lasting labeling of the biomolecule, enabling its visualization and tracking in various applications .

Comparison with Similar Compounds

Comparison with Other Activated Esters (NHS vs. TFP)

Reactivity and Stability

TFP esters exhibit enhanced stability in aqueous buffers, reducing premature hydrolysis and enabling reliable labeling under mild conditions (e.g., pH 7–9) . In contrast, NHS esters require strict pH control (pH ≥ 8.3) and rapid conjugation to avoid inefficiency .

Conjugation Performance

- Hybridization Density : TFP-modified surfaces show 20–30% higher oligonucleotide binding density than NHS esters at pH 7–8 .

- Spot Morphology : TFP esters produce smaller, more uniform spots (average radius: 45 µm vs. 62 µm for NHS esters) .

Comparison with Similar Fluorophore-Ester Conjugates

Spectral and Functional Properties

*Brightness values approximated based on sulfonated rhodamine core properties.

APDye 594 TFP Ester matches Alexa Fluor 594 in spectral performance but surpasses DyLight® 594 in brightness and photostability. Its TFP ester group provides a critical advantage over NHS-based conjugates in stability and reaction reproducibility .

Stability and Reaction Efficiency in Bioconjugation

Yield and Reproducibility

- Radiofluorination Studies : TFP esters show variable yields (33–75%) in nucleophilic aromatic substitution reactions, with decomposition observed under harsh conditions .

- Protein Labeling : TFP esters achieve >90% conjugation efficiency for antibodies and proteins at pH 8.3, outperforming NHS esters in large-scale reactions .

Optimal Reaction Conditions

| Parameter | APDye 594 TFP Ester | Alexa Fluor 594 NHS Ester |

|---|---|---|

| Buffer | 0.1–0.2 M bicarbonate, pH 8.3 | Same, but requires faster mixing |

| Temperature | Room temperature | Room temperature |

| Reaction Time | 1–2 hours | ≤1 hour |

TFP esters tolerate longer incubation times, reducing the need for precise timing .

Q & A

Q. What is the optimal pH and buffer system for conjugating APDye 594 TFP Ester to amine-containing biomolecules?

APDye 594 TFP Ester reacts with primary amines (e.g., lysine residues or N-termini of proteins) under mildly alkaline conditions (pH 8.5–9.5). Use a bicarbonate buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) or phosphate-buffered saline (PBS) adjusted to pH 8.5–9.0. Avoid amine-containing buffers (e.g., Tris-HCl) to prevent competition. Incubate the reaction mixture at 4°C for 1–2 hours or room temperature for 30–60 minutes, followed by purification via gel filtration or dialysis to remove unreacted dye .

Q. How do I determine the molar ratio of APDye 594 TFP Ester to biomolecule for efficient labeling without aggregation?

Start with a 5:1 to 10:1 molar excess of dye to biomolecule. For proteins, calculate the concentration of available amines using Beer-Lambert law (ε~280 nm for protein) and adjust dye concentration based on its molar extinction coefficient (ε~594 nm). Post-conjugation, measure the degree of labeling (DOL) spectrophotometrically: \text{DOL} = \frac{A_{594}}{\varepsilon_{\text{dye}}} \div \frac{A_{280} - (A_{594} \times \text{CF}_{\text{dye}}))}{\varepsilon_{\text{protein}}}}

where is the correction factor for dye absorbance at 280 nm. Aim for a DOL of 2–4 to avoid steric hindrance or quenching .

Q. What are the recommended storage conditions and stability parameters for APDye 594 TFP Ester?

Store lyophilized dye at –20°C in a desiccated, light-protected environment. Reconstitute in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 1–10 mM. Avoid repeated freeze-thaw cycles. The ester group hydrolyzes in aqueous solutions; use within 24 hours after reconstitution. Confirm reactivity via thin-layer chromatography (TLC) if stored >6 months .

Advanced Research Questions

Q. How can I troubleshoot non-specific binding of APDye 594 TFP Ester in live-cell imaging experiments?

Non-specific binding often arises from hydrophobic interactions or residual unreacted dye. Mitigate this by:

- Including a blocking step with 1–5% bovine serum albumin (BSA) or 0.1% Tween-20 in the washing buffer.

- Using size-exclusion chromatography to purify labeled biomolecules rigorously.

- Validating specificity via control experiments with unconjugated dye or amine-blocking reagents (e.g., pre-treatment with NHS-acetate).

If background persists, optimize labeling time or reduce dye-to-biomolecule ratios .

Q. What spectroscopic methods are suitable for quantifying labeling efficiency and validating dye functionality?

- Absorbance spectroscopy : Measure (dye) and (protein) to calculate DOL.

- Fluorescence spectroscopy : Confirm emission at \sim620 nm (characteristic of APDye 594) upon excitation at 590 nm.

- Mass spectrometry : Compare unlabeled and labeled biomolecule masses to verify covalent attachment.

- Fluorescence lifetime imaging microscopy (FLIM) : Detect changes in lifetime caused by environmental quenching or Förster resonance energy transfer (FRET) .

Q. How can I design multiplexed experiments combining APDye 594 TFP Ester with other fluorophores while minimizing spectral overlap?

- Spectral profiling : Use a spectrometer to map the excitation/emission spectra of all dyes. APDye 594 (Ex/Em: 590/620 nm) pairs well with Alexa Fluor 488 (Ex/Em: 495/519 nm) or Cyanine5 (Ex/Em: 650/670 nm).

- Sequential imaging : Employ filter sets with narrow bandwidths (e.g., 10–20 nm) and use spectral unmixing software (e.g., Zen or ImageJ plugins) to resolve overlapping signals.

- Controls : Include single-label samples to validate channel-specific detection .

Q. What experimental strategies can resolve discrepancies in fluorescence intensity across biological replicates?

- Standardization : Use internal controls (e.g., a reference fluorophore with stable emission).

- Normalization : Express fluorescence intensity relative to total protein concentration (e.g., via BCA assay).

- Environmental controls : Maintain consistent pH, temperature, and oxygen levels during imaging to minimize dye photobleaching or quenching.

- Statistical analysis : Apply ANOVA or mixed-effects models to account for batch variability .

Methodological Notes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.